2-(5-Chloro-2-nitrophenyl)acetic acid
Overview
Description
2-(5-Chloro-2-nitrophenyl)acetic acid is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 5-position and a nitro group at the 2-position, along with an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound can begin with the nitration of 5-chloro-2-methylbenzoic acid. This involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Oxidation Reaction: The nitration product can then undergo oxidation to introduce the acetic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the nitration of chlorobenzene derivatives followed by subsequent oxidation reactions. The process is optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.
Reduction: Iron powder and hydrochloric acid or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Chloro-substituted derivatives with different functional groups.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(5-Chloro-2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It’s plausible that it may interact with its targets through mechanisms such as electrophilic substitution, given the presence of the nitro group and the aromatic ring in its structure .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, storage conditions such as temperature can affect the stability of the compound . Furthermore, the compound’s interaction with other substances in the environment could potentially alter its efficacy and safety profile.
Biochemical Analysis
Biochemical Properties
2-(5-Chloro-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to stress and other stimuli. Furthermore, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake and efflux across cellular membranes. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes, including oxidative stress responses and protein folding. The subcellular distribution of this compound can also influence its interactions with other biomolecules and its overall efficacy .
Scientific Research Applications
2-(5-Chloro-2-nitrophenyl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the effects of nitro-substituted phenyl groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but with a different functional group.
2-Nitro-5-chlorophenol: Contains a hydroxyl group instead of the acetic acid moiety.
2-Chloro-5-nitroaniline: Contains an amino group instead of the acetic acid moiety.
Uniqueness: 2-(5-Chloro-2-nitrophenyl)acetic acid is unique due to its combination of nitro and acetic acid groups on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSGDBWGQCOTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344576 | |
Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22908-28-7 | |
Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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